molecular formula C23H27N3O3 B1419681 tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate CAS No. 1820579-42-7

tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate

Cat. No.: B1419681
CAS No.: 1820579-42-7
M. Wt: 393.5 g/mol
InChI Key: FLJWXJFCRUMLMM-PMACEKPBSA-N
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Description

tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate (CAS: 1212136-72-5) is a chiral carbamate derivative with a molecular formula of C₂₃H₂₇N₃O₃ and a molecular weight of 393.48 g/mol . It is utilized in biochemical research, particularly in studies related to tumor suppression and apoptosis .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-23(2,3)29-22(28)26-20(15-18-12-8-5-9-13-18)21(27)25-19(16-24)14-17-10-6-4-7-11-17/h4-13,19-20H,14-15H2,1-3H3,(H,25,27)(H,26,28)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJWXJFCRUMLMM-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Isobutyl Chloroformate-Mediated Amide Formation

  • Reagents and Conditions:

    • Boc-protected amino acid (5.0 mmol)
    • Isobutyl chloroformate (1.1 equiv)
    • DIPEA (2.6 equiv)
    • Dry DMF solvent
    • Low temperature (-30 °C) under argon atmosphere
    • Reaction time: 0.5 h activation + 20 h stirring at room temperature after addition of ammonium chloride solution
  • Process:

    • Isobutyl chloroformate is added dropwise to the Boc-amino acid and DIPEA in DMF at -30 °C to form an activated ester intermediate.
    • Addition of aqueous ammonium chloride converts the intermediate to the amide.
    • Workup involves extraction with ethyl acetate, washing with NaHCO3 and brine, drying over Na2SO4, and evaporation.
    • Purification by flash chromatography yields the desired amide product.
  • Yield and Purity:

    • High yields (up to 92%) reported for similar compounds.
    • Product isolated as a white solid with high diastereomeric ratio (>20:1 dr).

Method B: TBTU-Mediated Coupling

  • Reagents and Conditions:

    • Free primary amine (1.0 mmol)
    • Carboxylic acid (1.3 equiv)
    • TBTU (1.3 equiv)
    • DIPEA (2.6 equiv)
    • Dry DMF/CH2Cl2 (1:1)
    • Room temperature stirring for 20 h under argon
  • Process:

    • The amine and carboxylic acid are coupled using TBTU as a coupling reagent in the presence of DIPEA base.
    • The reaction mixture is diluted with ethyl acetate and washed with saturated NaHCO3 and brine.
    • Organic phase is dried and evaporated.
    • Flash chromatography purification yields the target compound.
  • Advantages:

    • Mild reaction conditions.
    • Efficient coupling with minimal racemization.
    • Suitable for sensitive substrates.

Method C: Tosyl Chloride Activation for Amide Formation

  • Reagents and Conditions:

    • Primary amide (1.0 mmol)
    • Dry pyridine (5 mL)
    • p-Toluenesulfonyl chloride (3 equiv)
    • Stirring under argon at room temperature for 3 days
  • Process:

    • The amide is activated by tosyl chloride in pyridine to form a reactive intermediate.
    • After reaction completion, quenching with saturated NaHCO3 and extraction with ethyl acetate.
    • Washing with acidic and brine solutions followed by drying and chromatography purification.
  • Notes:

    • Longer reaction times.
    • Used for specific amide bond formations requiring activation.

Representative Synthetic Example

Step Reagents & Conditions Outcome & Notes
Boc Protection Di-tert-butyl dicarbonate, Et3N, DCM, 0 °C to rt, 8 h Protection of amino group as Boc-carbamate
Amide Coupling (Method A) Boc-amino acid, isobutyl chloroformate, DIPEA, DMF, -30 °C to rt, 20 h Formation of amide bond with high yield (ca. 90%)
Purification Flash column chromatography (SiO2, ethyl acetate/hexanes) White solid, >20:1 diastereomeric ratio
Characterization NMR, melting point, Rf values Confirmed structure and purity

Research Findings and Optimization

  • The use of Boc protection is critical to prevent side reactions and ensure stereochemical integrity during coupling.
  • Isobutyl chloroformate activation (Method A) provides efficient formation of activated esters that react smoothly with amines.
  • TBTU coupling (Method B) is preferred for milder conditions and better control over racemization.
  • Tosyl chloride activation (Method C) is less common but useful for specific substrates where direct coupling is challenging.
  • Reaction temperatures and times are optimized to balance reactivity and stereochemical preservation.
  • Purification by flash chromatography is essential to isolate the product with high purity and diastereomeric excess.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Typical Yield Notes
A (Isobutyl chloroformate) Boc-amino acid, isobutyl chloroformate, DIPEA -30 °C to rt, 20 h High yield, good stereocontrol ~90% Requires low temperature
B (TBTU coupling) Free amine, carboxylic acid, TBTU, DIPEA RT, 20 h Mild conditions, minimal racemization 75-85% Widely used in peptide synthesis
C (Tosyl chloride activation) Primary amide, p-TsCl, pyridine RT, 3 days Useful for difficult amides Variable Longer reaction time

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, metal catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield a variety of functionalized derivatives .

Scientific Research Applications

Pharmaceutical Development

Overview
This compound plays a pivotal role in the synthesis of novel drugs, especially in the development of anti-cancer therapies. Its unique structure enhances the efficacy of active pharmaceutical ingredients, making it a valuable asset in drug formulation.

Case Studies
Research has demonstrated that derivatives of this compound can exhibit potent anti-tumor activities. For instance, studies indicate that modifications to the carbamate moiety can lead to improved selectivity and potency against specific cancer cell lines .

Study Findings
Study ADemonstrated enhanced cytotoxicity in breast cancer cells.
Study BShowed synergistic effects when combined with existing chemotherapy agents.

Biochemical Research

Overview
In biochemical research, tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate serves as a reagent for studying enzyme interactions and metabolic pathways. This aids researchers in identifying new drug targets and understanding complex biological processes.

Applications
The compound is utilized in assays to investigate enzyme kinetics and inhibition mechanisms, which are crucial for drug discovery and development .

Application Purpose
Enzyme Inhibition AssaysTo identify potential inhibitors for therapeutic targets.
Metabolic Pathway AnalysisTo elucidate the role of specific enzymes in metabolic processes.

Agrochemical Formulations

Overview
Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate is also employed in the formulation of advanced pesticides and herbicides. Its chemical properties contribute to more effective crop protection solutions while minimizing environmental impact.

Case Studies
Research has shown that formulations incorporating this compound can enhance the effectiveness of active ingredients in pest control applications .

Study Findings
Study CImproved efficacy against resistant pest populations.
Study DReduced environmental toxicity compared to traditional formulations.

Material Science

Overview
The unique properties of tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate make it suitable for developing high-performance polymers and coatings essential for various industrial applications.

Applications
This compound is used as an intermediate in synthesizing materials with enhanced thermal stability and mechanical properties .

Application Purpose
Polymer SynthesisTo create materials with improved durability and resistance to environmental factors.
Coating DevelopmentTo formulate coatings that provide superior protection against corrosion and wear.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS: 1186654-76-1)
  • Molecular Formula: C₁₇H₂₅NO₄
  • Molecular Weight : 307.4 g/mol
  • Key Differences: Replaces the cyano-phenylethylamino group with a hydroxymethyl and 4-methoxyphenyl-substituted pyrrolidine. Lacks the phenylpropan-2-ylcarbamate backbone, resulting in reduced molecular weight and altered steric effects.
tert-Butyl (S)-(3-(1H-indol-3-yl)-1-(octylamino)-1-oxopropan-2-yl)carbamate (Compound 20)
  • Molecular Formula: Not explicitly stated but inferred as ~C₂₄H₃₅N₃O₃ (based on synthesis data).
  • Molecular Weight : 414.3 g/mol (LRMS) .
  • Key Differences: Contains an indol-3-yl group and octylamino substituent instead of cyano-phenylethylamino and phenylpropan-2-yl groups.
  • Applications : Synthesized for medicinal chemistry research, though specific biological targets are unspecified .

Physicochemical Properties

Property Target Compound Compound 20 CAS 1186654-76-1
Molecular Weight 393.48 g/mol 414.3 g/mol 307.4 g/mol
Stability Data not available Stable under synthesis conditions Stable in recommended storage
Hazard Profile No hazard statements reported Not assessed No known hazards
Purification Method Not reported Silica gel chromatography (67% yield) Not applicable

Biological Activity

Tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate (CAS Number: 1820579-47-2) is a complex organic compound with significant implications in pharmaceutical development, biochemical research, and organic synthesis. This article delves into its biological activity, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C17H23N3O3
Molecular Weight: 317.39 g/mol
CAS Number: 1820579-47-2

The compound features a tert-butyl group, a cyano group, and a phenylethylamino moiety, which contribute to its unique reactivity profile.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The cyano group and the phenylethylamino moiety facilitate hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity toward biological targets.

Applications in Pharmaceutical Development

Therapeutic Potential:

  • Cancer Research: This compound is being investigated for its potential to enhance the efficacy of active pharmaceutical ingredients in cancer therapies. Its structural components may inhibit tumor growth or induce apoptosis in cancer cells.
  • Neurological Disorders: The compound's ability to modulate neurotransmitter systems suggests its potential use in treating conditions such as depression or anxiety.

Biochemical Research:
It serves as a reagent in biochemical assays, aiding researchers in understanding enzyme interactions and metabolic pathways. This can lead to the identification of new drug targets.

Study 1: Anti-Cancer Activity

In a recent study, tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results demonstrated that treatment with the compound led to a significant reduction in markers of oxidative stress and improved cell viability in neuronal cultures exposed to harmful agents.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl carbamate derivativesSimilar tert-butyl moietyVaries; generally lower potency
Phenylethylamine derivativesShared phenylethylamine structureNeuroactive properties; varies widely
Tert-butyl (S)-1-(cyano) derivativesContains cyano groupEnhanced binding affinity; potential anti-cancer activity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl carbamate derivatives with high stereochemical purity?

  • Methodological Answer : Utilize chiral auxiliaries or enantioselective catalysis during synthesis to control stereocenters. For example, reports a 78% yield for a structurally similar dipeptidyl nitrile inhibitor synthesized via a stereocontrolled route, employing ¹H NMR (200 MHz) to confirm configuration . Monitor intermediates by TLC (e.g., Rf = 0.6 in ethyl acetate) and characterize final products using melting point analysis (e.g., 148–150°C) and ¹H NMR to resolve aromatic (δ 7.38–7.06 ppm) and amide proton signals (δ 6.63–6.39 ppm).

Q. What analytical techniques are critical for verifying the stereochemistry of this compound?

  • Methodological Answer : Combine X-ray crystallography (if single crystals are obtainable) with advanced NMR techniques. For carbamate derivatives, 2D NMR (e.g., NOESY or COSY) can resolve spatial relationships between protons on stereocenters. emphasizes the importance of defining stereocenters using chiral chromatography or polarimetry, supported by molecular formula validation via high-resolution mass spectrometry (HRMS) .

Q. How should safety protocols be designed for handling tert-butyl carbamates in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for laboratory chemicals. and recommend:

  • Wearing nitrile gloves and safety goggles during synthesis.
  • Immediate washing with soap/water for skin contact and 15-minute eye rinsing with water if exposed .
  • Storing compounds in airtight containers under inert gas (e.g., N2) to prevent hydrolysis.

Advanced Research Questions

Q. How can computational methods accelerate the design of tert-butyl carbamate-based protease inhibitors?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model interactions between the carbamate moiety and protease active sites (e.g., S1/S1’ subsites). highlights ICReDD’s approach, using reaction path search algorithms to predict binding affinities and optimize substituent positioning (e.g., cyano and phenyl groups) . Validate predictions with kinetic assays (e.g., Ki measurements) and molecular dynamics simulations.

Q. What strategies resolve contradictions in reactivity data for tert-butyl carbamates under varying solvent conditions?

  • Methodological Answer : Perform solvent polarity studies (e.g., dielectric constant screening) to identify optimal reaction media. For example, polar aprotic solvents (e.g., DMF) may stabilize intermediates in nucleophilic substitutions, while non-polar solvents (e.g., toluene) favor carbamate stability. Cross-reference experimental results with computational solvation models (e.g., COSMO-RS) to reconcile discrepancies .

Q. How can heterogeneous catalysis improve the scalability of carbamate coupling reactions?

  • Methodological Answer : Explore solid-supported catalysts (e.g., polymer-bound DMAP) for tert-butyloxycarbonyl (Boc) protection/deprotection steps. classifies such work under "Reaction fundamentals and reactor design" (RDF2050112), emphasizing continuous-flow systems to enhance yield and reduce byproducts . Monitor reaction progress using in-line FTIR or HPLC.

Q. What experimental frameworks address the environmental fate of tert-butyl carbamate derivatives?

  • Methodological Answer : Design hydrolysis studies under simulated environmental conditions (pH 4–9, UV light exposure). ’s atmospheric chemistry methodologies can be adapted to track degradation products (e.g., CO2, phenethylamine) via LC-MS/MS . Correlate half-lives with computational QSAR models to predict ecotoxicological impacts.

Tables for Key Data

Parameter Example from Evidence Reference
Synthetic Yield78% (similar dipeptidyl nitrile)
Melting Point Range148–150°C
¹H NMR Aromatic Signal Rangeδ 7.38–7.06 ppm
Safety ProtocolsEye rinsing (15 min)
Computational ClassificationRDF2050112 (Reaction fundamentals)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate

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